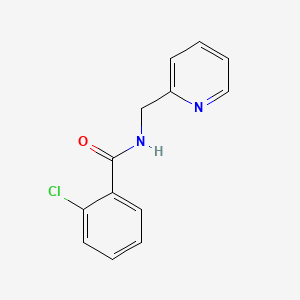

2-chloro-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 56913-63-4

Cat. No.: VC6649626

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56913-63-4 |

|---|---|

| Molecular Formula | C13H11ClN2O |

| Molecular Weight | 246.69 |

| IUPAC Name | 2-chloro-N-(pyridin-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | XKXMLNIPBUIQLH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with a chlorine atom at the second position and a pyridin-2-ylmethyl group attached to the nitrogen atom. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the chlorine atom enhances lipophilicity and influences electronic distribution .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.690 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| logP (Predicted) | ~3.2 (estimated via analogous compounds) | |

| Polar Surface Area | 34.2 Ų |

The logP value, indicative of lipophilicity, is extrapolated from structurally related benzamides such as 2-chloro-N-{[2-(4-fluorophenyl)pyridin-3-yl]methyl}benzamide (logP = 4.19) . The polar surface area aligns with moderate membrane permeability, suggesting potential bioavailability .

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis protocol for 2-chloro-N-(pyridin-2-ylmethyl)benzamide is documented, analogous compounds provide methodological insights. A common approach involves the condensation of 2-chlorobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions . For example, microwave-assisted synthesis—successfully employed for 2-chloro-N-pyridin-2-yl-acetamide—could enhance reaction efficiency and yield :

-

Reagents: 2-(Aminomethyl)pyridine, 2-chlorobenzoyl chloride, dichloroethane, sodium hydroxide.

-

Conditions: Microwave irradiation at 80°C for 5 minutes, followed by pH adjustment and extraction .

This method achieved a 97% yield for a related acetamide derivative, suggesting its adaptability to the target compound .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from acetonitrile or dichloroethane . Structural confirmation is achieved via:

-

Infrared (IR) Spectroscopy: Peaks at ~1683 cm⁻¹ (amide C=O stretch) and ~775 cm⁻¹ (C-Cl bend) .

-

Mass Spectrometry: Molecular ion peak at m/z 247.1 ([M+H]⁺) .

| Supplier | Location | Purity | Price |

|---|---|---|---|

| ChemScene, LLC | New Jersey, USA | >95% | Inquiry-based |

| AiFChem (XtalPi) | Massachusetts, USA | >98% | Inquiry-based |

Both suppliers offer custom synthesis services, with lead times of 4–6 weeks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume